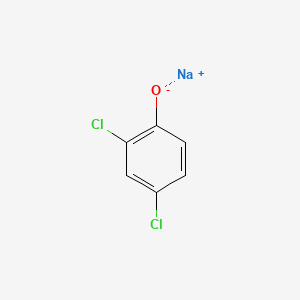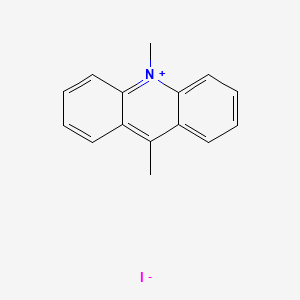
9,10-Dimethylacridin-10-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dimethylacridin-10-ium iodide is a chemical compound with the molecular formula C₁₅H₁₄IN. It is a derivative of acridine, a nitrogen-containing heterocyclic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-dimethylacridin-10-ium iodide typically involves the reaction of 9-methylacridine with methyl iodide. The process can be summarized as follows:
Starting Materials: 9-Methylacridine and methyl iodide.
Reaction Conditions: The reaction is carried out in acetonitrile as the solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
化学反応の分析
Types of Reactions: 9,10-Dimethylacridin-10-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although specific conditions and reagents for reduction are less commonly documented.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the iodide ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Nucleophiles like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different acridine derivatives, while substitution reactions can replace the iodide ion with other functional groups.
科学的研究の応用
9,10-Dimethylacridin-10-ium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives.
Biology: The compound is utilized in cell imaging due to its fluorescent properties.
Industry: The compound is used in the production of dyes and other chemical products.
作用機序
The mechanism by which 9,10-dimethylacridin-10-ium iodide exerts its effects involves its interaction with molecular targets and pathways. In the context of biomedical imaging, the compound’s fluorescent properties are crucial.
類似化合物との比較
9-Methylacridine: A precursor in the synthesis of 9,10-dimethylacridin-10-ium iodide.
Acridine Orange: Another acridine derivative used in biological staining and fluorescence microscopy.
Acriflavine: Used as an antiseptic and in fluorescence microscopy.
Uniqueness: this compound is unique due to its specific structural modifications, which enhance its fluorescent properties and make it particularly suitable for near-infrared applications. This sets it apart from other acridine derivatives that may not have the same level of utility in such applications.
特性
CAS番号 |
951-00-8 |
|---|---|
分子式 |
C15H14IN |
分子量 |
335.18 g/mol |
IUPAC名 |
9,10-dimethylacridin-10-ium;iodide |
InChI |
InChI=1S/C15H14N.HI/c1-11-12-7-3-5-9-14(12)16(2)15-10-6-4-8-13(11)15;/h3-10H,1-2H3;1H/q+1;/p-1 |
InChIキー |
PSGNLAAYSDUUHV-UHFFFAOYSA-M |
正規SMILES |
CC1=C2C=CC=CC2=[N+](C3=CC=CC=C13)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


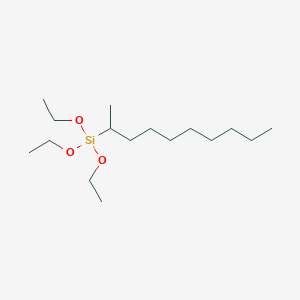
![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)
![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
![4-chloro-6-({4-[(Z)-phenyldiazenyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14132721.png)
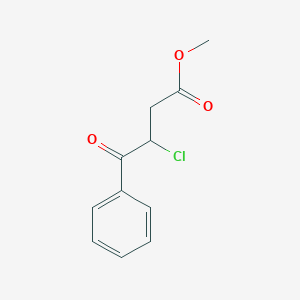
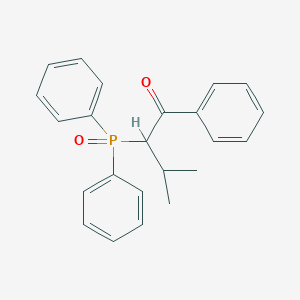
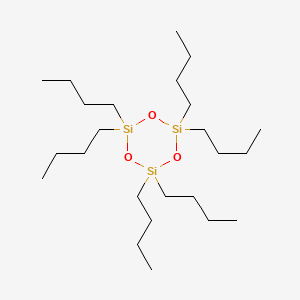
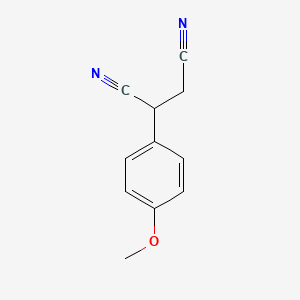
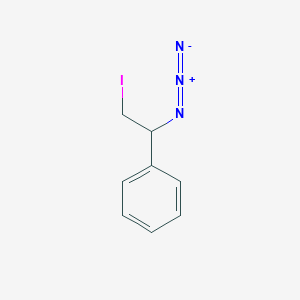
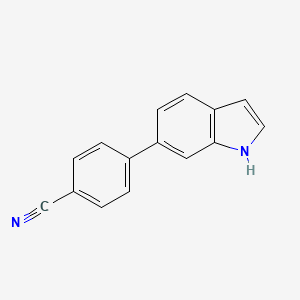
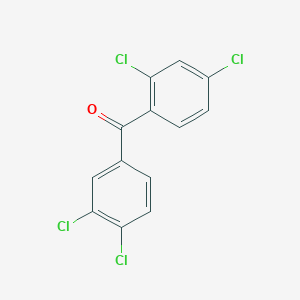
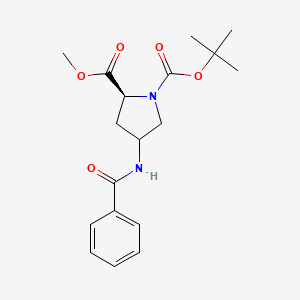
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14132792.png)
